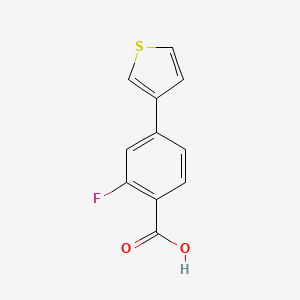

2-Fluoro-4-(thiophen-3-YL)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZFRFOXXFZDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688562 | |

| Record name | 2-Fluoro-4-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-56-6 | |

| Record name | 2-Fluoro-4-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves the compound participating in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

It is known that the compound is stable and readily prepared , which may suggest good bioavailability.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.

Action Environment

The action, efficacy, and stability of 2-Fluoro-4-(thiophen-3-YL)benzoic acid can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that the compound can act effectively in a variety of chemical environments.

Biological Activity

2-Fluoro-4-(thiophen-3-YL)benzoic acid is an aromatic compound that combines a fluorine atom and a thiophene ring with a benzoic acid structure. This unique configuration contributes to its potential biological activities, making it a subject of interest in pharmaceutical research. The compound's molecular formula is CHFOS, and its biological activity can be attributed to the electron-withdrawing nature of the fluorine atom and the electron-rich characteristics of the thiophene ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Reference |

|---|---|---|

| This compound | Various Gram-positive bacteria | |

| 4-Fluoro-2-(thiophen-3-YL)benzoic acid | E. coli, Staphylococcus aureus | |

| 5-Thiophenecarboxylic Acid | Broad-spectrum antimicrobial |

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been noted for its anti-inflammatory effects. The structural components allow for interaction with biological targets involved in inflammatory pathways, potentially leading to reduced inflammation.

The mechanism by which this compound exerts its biological effects is largely due to its ability to interact with specific enzymes and receptors. Studies have employed various techniques such as molecular docking and binding affinity assays to elucidate these interactions.

Key Findings:

- The fluorine atom enhances lipophilicity, aiding in membrane penetration.

- The thiophene ring's electron-rich nature facilitates interactions with targets through π-stacking and hydrogen bonding.

Case Study 1: Antimicrobial Screening

A study conducted on a series of thiophene-containing benzoic acids, including this compound, demonstrated significant inhibition against several bacterial strains. The compound was tested at varying concentrations, revealing an IC50 value that indicates effective antimicrobial action.

Case Study 2: Anti-inflammatory Assay

In another study focusing on inflammatory markers, this compound was evaluated for its ability to reduce cytokine levels in vitro. Results showed a concentration-dependent decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.